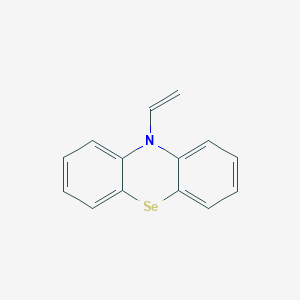
10-Ethenyl-10H-phenoselenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethenyl-10H-phenoselenazine is an organic compound belonging to the phenoselenazine family These compounds are characterized by their unique structure, which includes a selenium atom integrated into a heterocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethenyl-10H-phenoselenazine typically involves the cyclization of (2-nitrobenzene)phenyl selenide under reductive conditions. This reaction is facilitated by triphenylphosphine in an organic solvent under nitrogen atmosphere . The reaction conditions are relatively mild, and the product is obtained in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Ethenyl-10H-phenoselenazine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Palladium-catalyzed cross-coupling reactions are common for introducing various substituents.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoselenazines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
10-Ethenyl-10H-phenoselenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 10-Ethenyl-10H-phenoselenazine involves its interaction with various molecular targets. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can modulate biological pathways and lead to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: Similar in structure but contains sulfur instead of selenium.
Phenoxazine: Contains an oxygen atom in place of selenium.
Phenazine: Lacks the selenium atom and has a simpler structure.
Uniqueness: 10-Ethenyl-10H-phenoselenazine is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
63737-38-2 |
|---|---|
Molekularformel |
C14H11NSe |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
10-ethenylphenoselenazine |
InChI |
InChI=1S/C14H11NSe/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h2-10H,1H2 |
InChI-Schlüssel |
MTJXZCFVHJXJPE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C2=CC=CC=C2[Se]C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


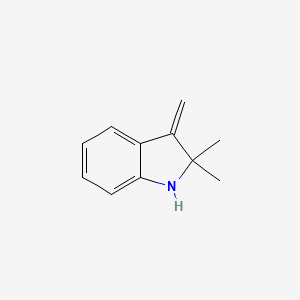
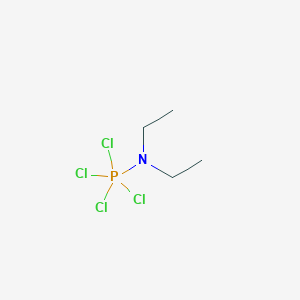
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
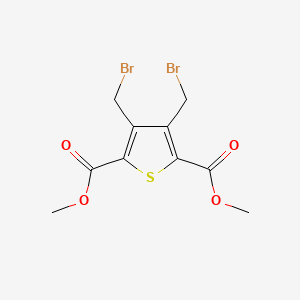
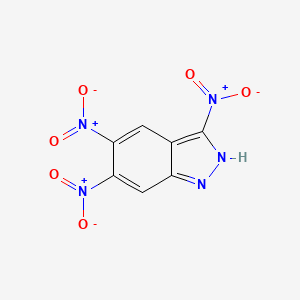
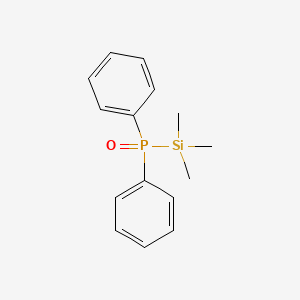

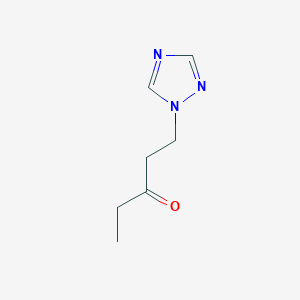
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)

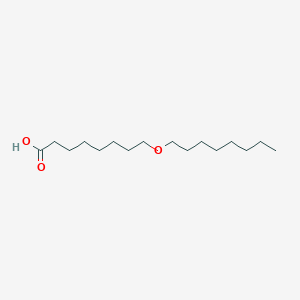

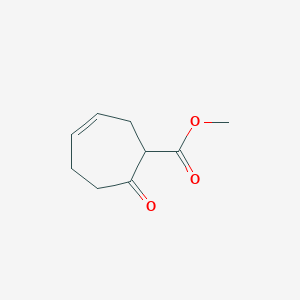
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
